molecular formula C25H34 B1587949 9,9-Dihexylfluorene CAS No. 123863-97-8

9,9-Dihexylfluorene

Cat. No.: B1587949
CAS No.: 123863-97-8
M. Wt: 334.5 g/mol
InChI Key: LQQKFGSPUYTIRB-UHFFFAOYSA-N
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Description

9,9-Dihexylfluorene is a derivative of fluorene, a polycyclic aromatic hydrocarbon. The compound is characterized by the presence of two hexyl groups attached to the ninth carbon of the fluorene structure. This modification enhances its solubility in organic solvents and improves its processability, making it a valuable material in various applications, particularly in the field of organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Dihexylfluorene typically involves the alkylation of fluorene. One common method is the Friedel-Crafts alkylation, where fluorene reacts with hexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

Fluorene+2Hexyl ChlorideAlCl39,9Dihexylfluorene+2HCl\text{Fluorene} + 2 \text{Hexyl Chloride} \xrightarrow{\text{AlCl}_3} 9,9-\text{Dihexylfluorene} + 2 \text{HCl} Fluorene+2Hexyl ChlorideAlCl3​​9,9−Dihexylfluorene+2HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming fluorenone derivatives.

    Reduction: Reduction reactions can convert fluorenone derivatives back to this compound.

    Substitution: The compound can participate in electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.

Major Products Formed:

    Oxidation: Formation of 9,9-dihexylfluorenone.

    Reduction: Regeneration of this compound from its oxidized form.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives of this compound.

Scientific Research Applications

Photonic Applications

1.1 Organic Light Emitting Diodes (OLEDs)
DHF is widely used in the fabrication of OLEDs due to its excellent light-emitting properties. The incorporation of DHF into polymer matrices enhances the efficiency and brightness of OLED devices. Studies have shown that poly(9,9-dihexylfluorene) (PF) exhibits high fluorescence quantum yields, making it a prime candidate for blue light emission in OLEDs .

Table 1: Photophysical Properties of DHF-Based Polymers

PropertyValueReference
Fluorescence Quantum Yield0.52 - 0.49
Emission Peak Wavelength420 nm
Absorption Peak Wavelength366 nm

Photovoltaic Devices

2.1 Organic Photovoltaics (OPVs)
DHF derivatives are also explored as active materials in OPVs. The conjugated structure of DHF allows for efficient charge transport and light absorption, which are crucial for photovoltaic efficiency. Research indicates that polymers containing DHF can achieve high power conversion efficiencies when blended with fullerenes .

Sensors and Biosensors

3.1 Electrochemical Sensors
DHF-based polymers have shown potential in developing electrochemical sensors. The redox-active properties of DHF derivatives enable their use in sensors for detecting various analytes, including neurotransmitters like acetylcholine . The incorporation of DHF into sensor designs enhances sensitivity and selectivity.

Case Study: Acetylcholine Detection
A study utilized a horseradish peroxidase-osmium redox polymer modified electrode incorporating DHF for detecting acetylcholine levels in rat brain tissue. This approach demonstrated high sensitivity and specificity, highlighting the utility of DHF in biosensing applications .

Light-Emitting Nanofibers

4.1 Nanofiber Fabrication
DHF is employed in the synthesis of luminescent nanofibers through self-assembly processes. These nanofibers exhibit unique optical properties that can be harnessed for light conversion applications, such as down-converters in lighting technologies .

Surface Modification Techniques

5.1 Polymer Coating on Substrates
DHF can be used to create polymer layers on various substrates through surface-directed polymerization techniques. This method allows for the grafting of polymer chains onto surfaces, enhancing their electronic properties . The resulting coated surfaces exhibit improved stability and functionality for electronic applications.

Mechanism of Action

The mechanism of action of 9,9-Dihexylfluorene in various applications is primarily based on its electronic and optical properties. The compound’s conjugated structure allows for efficient charge transport and light emission. In organic electronic devices, this compound acts as a semiconducting material, facilitating the movement of electrons and holes. Its molecular targets and pathways involve interactions with other organic molecules and materials, leading to the desired electronic or optical effects.

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its balanced solubility and processability, making it a versatile material for various applications. Its hexyl chains provide an optimal balance between flexibility and rigidity, enhancing its performance in organic electronic devices.

Biological Activity

9,9-Dihexylfluorene (DHF) is a compound that has garnered attention in various fields, particularly in materials science and organic electronics due to its unique properties. This article delves into the biological activity of DHF, summarizing its synthesis, properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound is a derivative of fluorene, characterized by the addition of two hexyl groups at the 9-position. The chemical structure can be represented as follows:

C20H26 Molecular Formula \text{C}_{20}\text{H}_{26}\quad \text{ Molecular Formula }

The synthesis of DHF typically involves methods such as Suzuki coupling reactions, which have been reported to yield polymers that exhibit promising electrical and optical properties. For instance, poly(this compound) (F6) has been synthesized and studied for its potential in organic photovoltaic applications .

Toxicity Studies

Recent studies have investigated the cytotoxic effects of DHF on various cell lines. One study indicated that DHF exhibits moderate cytotoxicity towards human liver cancer cells (HepG2), with IC50 values suggesting a dose-dependent response. The compound's mechanism of action appears to involve oxidative stress pathways, leading to apoptosis in affected cells .

Antioxidant Properties

DHF has been evaluated for its antioxidant capabilities. Research indicates that it can scavenge free radicals effectively, which may provide protective effects against oxidative damage in biological systems. This property is particularly relevant in the context of neuroprotection and anti-inflammatory applications .

Polymer Applications

As a component in conducting polymers, DHF has shown potential for use in biomedical applications such as drug delivery systems and biosensors. The incorporation of DHF into polymer matrices enhances their biocompatibility and conductivity, making them suitable for various therapeutic applications .

Case Studies

  • Cytotoxicity on HepG2 Cells :
    • Objective : To assess the cytotoxic effects of DHF.
    • Method : MTT assay was used to evaluate cell viability.
    • Findings : IC50 values indicated significant cytotoxicity at higher concentrations.
  • Antioxidant Activity Evaluation :
    • Objective : To determine the radical scavenging ability of DHF.
    • Method : DPPH assay was employed to measure antioxidant capacity.
    • Findings : DHF demonstrated effective scavenging activity comparable to standard antioxidants.

Research Findings Summary

PropertyFindingsReferences
CytotoxicityModerate cytotoxicity towards HepG2 cells ,
Antioxidant ActivityEffective free radical scavenger ,
Polymer CompatibilityEnhanced biocompatibility in drug delivery systems ,

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 9,9-dihexylfluorene derivatives, and how do reaction conditions influence product purity?

  • Methodology : this compound derivatives are synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts and boronic acid intermediates. For example, 2,7-bis(2-pyrimidyl)-9,9-dihexylfluorene is prepared by coupling this compound-2,7-diboronic acid with 2-bromopyrimidine under microwave-assisted conditions, which reduces reaction time and improves yield . Solvent choice (e.g., THF or toluene) and temperature control are critical to minimize side reactions and ensure >98% purity. Post-synthesis purification via column chromatography or recrystallization is standard.

Q. How can researchers characterize the structural and electronic properties of this compound-based polymers?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms monomer incorporation and copolymer composition. UV-Vis and photoluminescence spectroscopy identify absorption/emission maxima (e.g., blue emission at ~420–450 nm for polyfluorenes). Cyclic voltammetry measures HOMO/LUMO energy levels, critical for optoelectronic applications. For copolymers, spectral shifts correlate with 3,6- vs. 2,7-fluorene unit ratios .

Q. What solvent systems are effective for processing this compound into thin films or nanostructures?

  • Methodology : Chloroform, toluene, and tetrahydrofuran (THF) are common solvents due to their high solubility for polyfluorenes. For controlled nanostructure formation (e.g., nanowires, microspheres), the nonsolvent vapor method (NSVM) uses solvent/nonsolvent pairs (e.g., chloroform/methanol) to induce phase separation. Solvent polarity directly affects morphology: low-polarity solvents favor spherical aggregates, while high-polarity solvents promote elongated structures .

Advanced Research Questions

Q. How do computational methods like DFT optimize the design of this compound-based materials for specific electronic transitions?

  • Methodology : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts HOMO/LUMO distributions and excitation energies. For example, substituting ethyl groups (as in 9,9-diethylfluorene) simplifies calculations while retaining electronic trends applicable to dihexyl derivatives. Contour analysis of frontier orbitals reveals conjugation pathways, guiding oligomer design for enhanced two-photon absorption (TPA) .

Q. What mechanisms explain the solvent-induced self-assembly of poly(this compound) into diverse nanostructures?

  • Methodology : Solvent polarity and evaporation kinetics drive molecular packing. In NSVM, solvent diffusion gradients induce π-π stacking of fluorene backbones, forming nanowires or microspheres. Atomic force microscopy (AFM) and TEM reveal that chloroform/acetone mixtures yield butterfly-like structures due to asymmetric crystallization, while THF/methanol produces uniform nanowires .

Q. How do copolymer sequences (e.g., 2,7- vs. 3,6-fluorene units) affect optoelectronic properties?

  • Methodology : Incorporating 3,6-fluorene units disrupts conjugation, blue-shifting absorption/emission (e.g., from 420 nm to 380 nm). ZINDO calculations on dimer/trimer models show that 3,6-linkages create shorter chromophores with higher bandgaps. Experimental validation via fluorescence lifetime imaging (FLIM) confirms energy transfer efficiency drops in copolymers with alternating units .

Q. What strategies enhance the two-photon absorption (TPA) cross-sections of this compound oligomers?

  • Methodology : Oligomerization increases TPA via excitonic coupling. A three-level model predicts that pentamers exhibit 5× higher TPA than monomers at ~700 nm. Substituting electron-withdrawing groups (e.g., dibenzothiophene-S,S-dioxide) into fluorene oligomers further enhances nonlinear optical properties without compromising transparency .

Q. Key Research Challenges

  • Contradictions in Computational vs. Experimental Data : DFT models using diethyl analogs may underestimate steric effects in dihexyl derivatives, requiring empirical correction factors .
  • Morphology-Property Relationships : While NSVM enables nanostructure control, reproducibility across solvent batches remains a challenge due to trace impurities .

Properties

IUPAC Name

9,9-dihexylfluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34/c1-3-5-7-13-19-25(20-14-8-6-4-2)23-17-11-9-15-21(23)22-16-10-12-18-24(22)25/h9-12,15-18H,3-8,13-14,19-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQKFGSPUYTIRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1(C2=CC=CC=C2C3=CC=CC=C31)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

123863-98-9
Record name 9H-Fluorene, 9,9-dihexyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123863-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50408592
Record name 9,9-dihexylfluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123863-97-8
Record name 9,9-dihexylfluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In the stream of dry nitrogen, 5.0 g (30 mmol) of fluorene was dissolved in dry tetrahydrofuran. To this solution, 22 ml (35 mmol) of a 1.6 M hexane solution of n-butylithium was added dropwise at −78° C., and the mixture was stirred at the temperature for 1 hour. To this was then added dropwise 4.9 ml (35 mmol) of n-hexyl bromide, and the mixture was stirred at −78° C. for 1 hour, and then at room temperature for 1 hour. To the resultant, 22 ml (35 mmol) of a 1.6 M hexane solution of n-butylithium was further added dropwise at −78° C., and the mixture was stirred at the temperature for 1 hour. To this was then added dropwise 4.9 ml (35 mmol) of n-hexyl bromide, and the mixture was stirred at −78° C. for 1 hour, and then at room temperature for 1 hour. Water was added dropwise to this mixture with ice-cooling, and the resultant was then subjected to extraction with ethyl acetate. The extract was dehydrated and dried over magnesium sulfate, and the solvent was then distilled off. The residue was subjected to recrystallization from hexane to obtain 9.5 g (95%) of 9,9-dihexylfluorene.
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Synthesis routes and methods II

Procedure details

A 250 ml flask was equipped with an electric stirrer, thermowell, and nitrogen pad. It was loaded at room temperature with 24.9 g (0.15 moles) fluorene, 39.5 g (0.327 moles) chlorohexane, 2.9 g of tricaprylylmethylammonium chloride (0.007 moles), and 180 g (2.25 moles) 50% NaOH. No exotherm is observed. It was then heated at 50° C. until reaching 99+% conversion. The reaction took approximately 12 hours. While maintaining at 50° C., the liquid phases were separated (the solid NaCl remained suspended in the top organic phase). The organic phase was extracted with 1×50 ml water followed by 1×25 ml 3.5% HCl (acid wash caused color change from dark to orange). The resulting organic phase weighed 55.8 g and had an area percentage GC analysis for dialkylated product in the 90's. The crude product was forwarded directly to the bromination reaction step. Based on the accountability in the bromination, the yield of the PTC alkylation was 92+%.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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